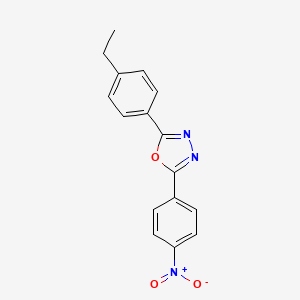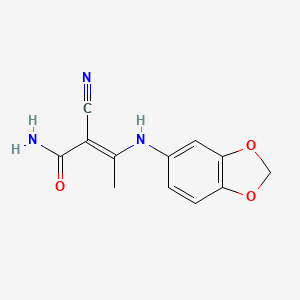![molecular formula C21H28N2O2 B5824297 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as BMB-4 and is a piperazine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that BMB-4 exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. BMB-4 has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In the case of neuroprotection, BMB-4 has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BMB-4 inhibits the growth of cancer cells and induces apoptosis. Additionally, BMB-4 has been shown to reduce oxidative stress and inflammation in neuronal cells. In vivo studies have also shown that BMB-4 has anti-cancer and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine in lab experiments is its potential as an anti-cancer and neuroprotective agent. BMB-4 has been shown to have significant effects in vitro and in vivo, making it a promising candidate for further research. However, one of the limitations of using BMB-4 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for BMB-4 to minimize any potential side effects.
将来の方向性
There are several future directions for the research and development of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine. One direction is to further investigate the mechanism of action of BMB-4 in cancer cells and neuronal cells. This will help to better understand how BMB-4 exerts its anti-cancer and neuroprotective effects. Another direction is to explore the potential of BMB-4 as a drug delivery system for other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of BMB-4 in human clinical trials.
合成法
Several methods have been employed for the synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine. One of the most commonly used methods involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-ethylpiperazine in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine has been found to have potential applications in the field of medicine and pharmacology. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. BMB-4 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, BMB-4 has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
1-ethyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-22-11-13-23(14-12-22)16-19-9-10-20(24-2)21(15-19)25-17-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYZZDSOIBRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)





![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)



![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)